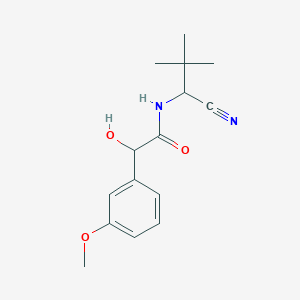

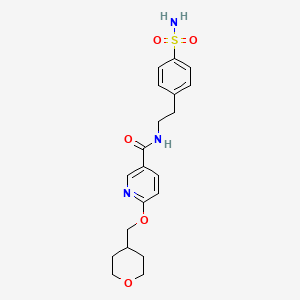

![molecular formula C13H15N3O4 B2706574 4-Azido-2-phenylmethoxy-6,8-dioxabicyclo[3.2.1]octan-3-ol CAS No. 55682-47-8](/img/structure/B2706574.png)

4-Azido-2-phenylmethoxy-6,8-dioxabicyclo[3.2.1]octan-3-ol

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of similar compounds involves a series of reaction steps. For instance, the bicyclic acetal was prepared from 3,4-dihydro-2H-pyran-2-carbaldehyde (acrolein dimer) via six reaction steps . The ring-opening polymerization of the compound proceeded in dichloromethane at temperatures between -60 and 0°C in the presence of strong Lewis acids such as antimony pentafluoride and antimony pentachloride as initiators .Chemical Reactions Analysis

The chemical reactions involving similar compounds have been studied. For example, the ring-opening polymerization of the compound proceeded, though very slowly, in dichloromethane at temperatures between -60 and 0°C . On heating the polymer with potassium hydroxide in an aqueous 2-methoxyethanol solution, inversion of the configuration of the carbon atom bearing the cyano group occurred to give a structural unit having the cyano group in the equatorial position .科学的研究の応用

Synthesis and Reactivity

Compounds related to "4-Azido-2-phenylmethoxy-6,8-dioxabicyclo[3.2.1]octan-3-ol" have been synthesized and studied for their potential as conformationally constrained dipeptide isosteres, offering insights into novel drug design. For example, 3-Aza-6,8-dioxabicyclo[3.2.1]octane-7-carboxylic acids derived from tartaric acid and α-amino acids have been described as such isosteres, showcasing a strategy involving the transformation of amino acids into corresponding N-benzylamino alcohols, followed by various chemical reactions to achieve the final compounds (Guarna et al., 1999).

Biological Activity and Drug Development

The structural framework similar to "this compound" has been explored for its potential in drug development, particularly in the creation of selective antagonists and agents with specific biological activities. For instance, CP-96,345, a compound with a related structural motif, has been identified as a potent nonpeptide antagonist of the substance P (NK1) receptor, illustrating the therapeutic potential of these structures in treating conditions mediated by substance P (Snider et al., 1991).

Chemical Transformations and Synthesis Techniques

The bicyclic structure related to "this compound" facilitates various chemical transformations, contributing to the field of organic synthesis. Research has shown efficient routes to synthesize all stereoisomeric enantiopure 6-amino-3-alkyl-3-azabicyclo[3.2.1]octane-6-carboxylic acids, highlighting the versatility of these structures in synthesizing biologically active molecules (Gelmi et al., 2007).

Advanced Materials and Catalysis

Moreover, derivatives similar to "this compound" have been utilized in the development of catalysts for alcohol oxidation, demonstrating the chemical's potential beyond pharmaceuticals. A study on hydroxylamine derivatives, including 8-Azabicyclo[3.2.1]octan-8-ol, as catalysts for the oxidation of secondary alcohols using molecular oxygen, underscores the role of these compounds in green chemistry and sustainable processes (Toda et al., 2023).

将来の方向性

The future directions in the study of “4-Azido-2-phenylmethoxy-6,8-dioxabicyclo[3.2.1]octan-3-ol” and related compounds could involve further exploration of their potential in the synthesis of polysaccharides, especially those displaying biological and physiological activity . Additionally, their potential in the development of antiviral drugs could be a promising area of research .

特性

IUPAC Name |

4-azido-2-phenylmethoxy-6,8-dioxabicyclo[3.2.1]octan-3-ol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15N3O4/c14-16-15-10-11(17)12(9-7-19-13(10)20-9)18-6-8-4-2-1-3-5-8/h1-5,9-13,17H,6-7H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CSEKEFNIXUCHND-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2C(C(C(C(O1)O2)N=[N+]=[N-])O)OCC3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15N3O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

277.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[1-[(E)-2-(4-chlorophenyl)ethenyl]sulfonylpiperidin-4-yl]thiophene-2-sulfonamide](/img/structure/B2706493.png)

![6-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-3-(4-ethenylbenzyl)-5-methylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2706505.png)

![N-((4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methyl)morpholine-4-carboxamide](/img/structure/B2706510.png)

![2-(Allylsulfanyl)thieno[3,2-d]pyrimidin-4-ol](/img/structure/B2706511.png)